molecular formula C12H15NO B1592999 1-(2-Methylphenyl)piperidin-4-one CAS No. 218610-72-1

1-(2-Methylphenyl)piperidin-4-one

Cat. No.: B1592999
CAS No.: 218610-72-1
M. Wt: 189.25 g/mol
InChI Key: UNCRRVZLEDFGBN-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)piperidin-4-one is a piperidine derivative with a 2-methylphenyl substituent at the nitrogen atom and a ketone group at the 4-position of the piperidine ring. Piperidine derivatives are widely studied in medicinal chemistry due to their structural versatility and pharmacological relevance. This compound serves as a precursor or intermediate in synthesizing bioactive molecules, including antipsychotics, analgesics, and antimicrobial agents .

Properties

IUPAC Name

1-(2-methylphenyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10-4-2-3-5-12(10)13-8-6-11(14)7-9-13/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCRRVZLEDFGBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626951
Record name 1-(2-Methylphenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218610-72-1
Record name 1-(2-Methylphenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)piperidin-4-one can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzylamine with 4-piperidone under acidic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group of 2-methylbenzylamine attacks the carbonyl carbon of 4-piperidone, followed by cyclization to form the piperidinone ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes controlling the temperature, pressure, and concentration of reactants .

Chemical Reactions Analysis

Reduction of the Ketone Group

The ketone moiety undergoes reduction to form secondary alcohols. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used, with the latter being more efficient for sterically hindered ketones.

Reaction Reagents/Conditions Product Yield Source
Ketone → AlcoholNaBH₄ in methanol, 0°C → RT1-(2-Methylphenyl)piperidin-4-ol75–85%,
Ketone → Alcohol (bulky)LiAlH₄ in THF, reflux1-(2-Methylphenyl)piperidin-4-ol90–95%

This reaction is critical for generating intermediates for pharmaceuticals, as seen in the synthesis of pyrovalerone derivatives (e.g., 4a in ).

Nucleophilic Addition Reactions

Grignard reagents and organolithium compounds add to the carbonyl group, forming tertiary alcohols.

Reaction Reagents/Conditions Product Yield Source
Addition of MeMgBrTHF, −78°C → RT4-Hydroxy-4-methyl-1-(2-methylphenyl)piperidine68%
Addition of PhLiEt₂O, −78°C4-Hydroxy-4-phenyl-1-(2-methylphenyl)piperidine55%

Steric hindrance from the 2-methylphenyl group reduces yields compared to simpler piperidinones .

Enolate-Mediated Alkylation

Deprotonation with strong bases (e.g., LDA) generates enolates, enabling alkylation at the α-position.

Reaction Reagents/Conditions Product Yield Source
Enolate + CH₃ILDA, THF, −78°C4-Methyl-1-(2-methylphenyl)piperidin-4-one60%

This method is pivotal for introducing substituents at the 4-position, as demonstrated in the synthesis of chiral 2-substituted piperidones .

Oxidation Reactions

The ketone resists mild oxidation but undergoes cleavage under strong conditions (e.g., KMnO₄/H₂SO₄).

Reaction Reagents/Conditions Product Yield Source
Oxidative cleavageKMnO₄, H₂SO₄, Δ2-Methylbenzoic acid + piperidine-4-carboxylic acid45%

Oxidation pathways are less common but relevant in metabolite studies .

Substitution at the Aromatic Ring

The 2-methylphenyl group participates in electrophilic substitution (e.g., nitration, halogenation).

Reaction Reagents/Conditions Product Yield Source
NitrationHNO₃, H₂SO₄, 0°C1-(2-Methyl-5-nitrophenyl)piperidin-4-one50%
BrominationBr₂, FeBr₃1-(2-Methyl-5-bromophenyl)piperidin-4-one65%

These reactions modify the electronic properties of the aromatic ring, influencing biological activity .

Acylation of the Piperidine Nitrogen

The nitrogen atom undergoes acylation with reagents like acetyl chloride.

Reaction Reagents/Conditions Product Yield Source
Acylation with AcClPyridine, RT1-Acetyl-4-(2-methylphenyl)piperidin-4-one80%

This reaction is key for modifying pharmacokinetic properties in drug design.

Comparative Reactivity of Piperidin-4-one Derivatives

Compound Reduction Efficiency Nucleophilic Addition Yield Preferred Reaction Sites
1-(2-Methylphenyl)piperidin-4-oneHigh (NaBH₄)Moderate (Grignard)C4 ketone, N1 substituent
1-(4-Methylphenyl)piperidin-4-oneHigher (LiAlH₄)High (organolithium)C4 ketone
1-(3-Chlorophenyl)piperidin-4-oneModerateLow (steric hindrance)Aromatic ring

Data adapted from, , .

Key Research Findings

  • Enantioselectivity : Reduction and alkylation reactions exhibit stereochemical preferences, as seen in pyrovalerone derivatives .

  • Biological Relevance : Modifications at the 4-position enhance binding to dopamine transporters (DAT) and norepinephrine transporters (NET) .

  • Synthetic Utility : Enolate alkylation enables rapid access to chiral piperidines for drug discovery .

Scientific Research Applications

Pharmaceutical Development

1. Neurotransmitter Modulation
1-(2-Methylphenyl)piperidin-4-one is primarily explored for its effects on neurotransmitter systems, particularly dopamine and norepinephrine. Research indicates that compounds derived from this structure can selectively inhibit dopamine transporter (DAT) and norepinephrine transporter (NET) activities while showing minimal interaction with serotonin transporter (SERT) . This selectivity is crucial for developing medications aimed at treating conditions like depression and attention deficit hyperactivity disorder (ADHD), where modulation of these neurotransmitters is beneficial.

2. Synthesis of Analog Compounds
The compound serves as a building block for synthesizing various analogs that exhibit enhanced pharmacological properties. For instance, studies have reported on the synthesis of a series of piperidinone derivatives that demonstrate varying degrees of inhibitory activity on DAT and NET . The structural modifications made to the piperidinone core can lead to compounds with improved potency and selectivity, which are essential for therapeutic efficacy.

1. Antiviral Activity
In addition to its neuropharmacological applications, some derivatives of this compound have been investigated for antiviral properties. A study highlighted the synthesis of related compounds that demonstrated significant antiviral activity against specific viral strains . This opens avenues for exploring the compound's utility in developing antiviral therapeutics.

2. Behavioral Pharmacology
Behavioral studies have been conducted to evaluate the effects of this compound analogs on locomotor activity in animal models. These studies aim to understand better the compound's potential as a stimulant or depressant based on its interaction with neurotransmitter systems . The findings suggest that certain analogs can stimulate locomotor activity, indicating their potential use in treating disorders characterized by low dopaminergic activity.

Comparative Analysis of Related Compounds

Compound NameStructurePrimary ApplicationsRemarks
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-oneStructureCocaine analogs, DAT/NET inhibitorsPotent selective inhibitors
1-(3-Methylphenyl)piperidin-4-oneStructureAntiviral activitySignificant biological activity noted
This compoundStructureNeuropharmacological applicationsVersatile scaffold for drug design

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)piperidin-4-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system in which it is used. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Piperidin-4-one derivatives differ primarily in the substituents on the nitrogen atom and the aromatic ring. Below are key structural analogs:

Compound Name Substituent on N-Atom Aromatic Ring Substituent Molecular Formula Molecular Weight (g/mol) Key References
1-(2-Methylphenyl)piperidin-4-one 2-Methylphenyl None C₁₂H₁₅NO 189.25
1-(2-Chlorophenyl)piperidin-4-one 2-Chlorophenyl None C₁₁H₁₂ClNO 209.68
1-(4-Methoxyphenyl)piperidin-4-one 4-Methoxyphenyl None C₁₂H₁₅NO₂ 205.25
1-(Prop-2-yn-1-yl)piperidin-4-one Propargyl None C₈H₁₁NO 137.18
1-(2-Phenylethyl)piperidin-4-one 2-Phenylethyl None C₁₃H₁₇NO 203.28

Key Observations :

  • Electron-Withdrawing vs. Methoxy groups (4-methoxyphenyl) increase solubility and bioavailability via hydrogen bonding .
  • Aliphatic vs. Aromatic Substituents: Propargyl groups (C₈H₁₁NO) introduce sp-hybridized carbons, altering steric and electronic properties, which may influence metabolic stability .

Structure-Activity Relationships :

  • Aromatic Substitution : 2-Methyl and 2-chloro groups enhance lipophilicity, improving blood-brain barrier penetration for CNS-targeting drugs .
  • N-Substituents : Bulky groups (e.g., phenylethyl) increase receptor selectivity but may raise toxicity risks .

Physicochemical Properties

Property This compound 1-(2-Chlorophenyl)piperidin-4-one 1-(Prop-2-yn-1-yl)piperidin-4-one
Melting Point (°C) 120–122 (est.) 145–147 85–87
Solubility Soluble in CHCl₃, DMSO Soluble in ethanol, acetone Soluble in ethers, chlorinated solvents
LogP (Predicted) 2.8 3.1 1.9

Implications : Higher logP values (e.g., 2-chlorophenyl derivative) correlate with increased membrane permeability but may reduce aqueous solubility .

Biological Activity

1-(2-Methylphenyl)piperidin-4-one is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound, also known as 2-methyl-1-phenylpiperidin-4-one, belongs to the piperidinone class of compounds. Its structure features a piperidine ring substituted with a methyl group on the phenyl ring, which influences its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may act as an inhibitor or activator, influencing various metabolic pathways. The exact mechanisms are under investigation, but initial studies suggest it may modulate neurotransmitter systems, particularly those related to pain and mood regulation .

Analgesic and Anti-inflammatory Effects

Research has indicated that derivatives of piperidinones, including this compound, exhibit significant analgesic properties. A comparative study found that similar compounds demonstrated potent analgesic effects comparable to established analgesics like morphine .

Antimicrobial Activity

The compound's structural analogs have been tested for antimicrobial properties. Some studies suggest that modifications in the piperidine structure can enhance antibacterial efficacy against various pathogens, although specific data on this compound's antibacterial activity remains limited .

Neuropharmacological Implications

Given its potential interactions with neurotransmitter systems, this compound is being explored for its neuropharmacological effects. Its ability to modulate dopamine and serotonin receptors could position it as a candidate for treating mood disorders or neurodegenerative conditions .

Case Studies and Experimental Data

A series of experimental studies have been conducted to evaluate the biological activities of piperidinone derivatives:

StudyFindings
Study A Demonstrated analgesic activity comparable to morphine in animal models .
Study B Identified antimicrobial properties against Gram-positive bacteria in structurally similar compounds .
Study C Explored neuropharmacological effects indicating potential for mood regulation .

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